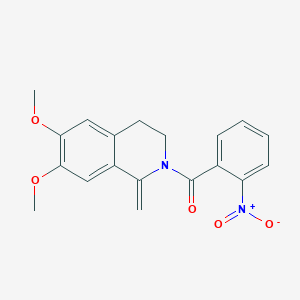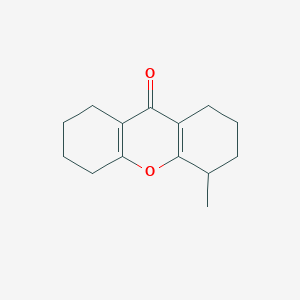![molecular formula C25H22N4O5 B289221 methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "MDCB" and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MDCB is not fully understood. However, studies have suggested that it inhibits various signaling pathways involved in cancer cell growth and inflammation. MDCB has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MDCB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also inhibits the expression of several genes involved in cancer cell growth and inflammation. Additionally, MDCB has been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MDCB has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and inflammation and has been extensively studied in scientific research. However, there are also limitations to its use in lab experiments. MDCB is a complex molecule that requires a complex synthesis method. It is also expensive to produce, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of MDCB. One direction is to further investigate its potential therapeutic applications. MDCB has shown promise as an anticancer, anti-inflammatory, and antiviral agent, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate the mechanism of action of MDCB. Studies have suggested that it inhibits various signaling pathways involved in cancer cell growth and inflammation, but the exact mechanism of action is not fully understood. Finally, future studies could focus on developing more efficient and cost-effective synthesis methods for MDCB.
Synthesemethoden
The synthesis of MDCB is a complex process that involves several steps. The first step involves the condensation of 3,4-dimethylbenzaldehyde with 2-furoylhydrazine in the presence of acetic acid to form 1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole. The second step involves the reaction of the pyrazole with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form MDCB.
Wissenschaftliche Forschungsanwendungen
MDCB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. Studies have shown that MDCB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MDCB has been found to have antiviral activity against several viruses, including HIV-1 and HCV.
Eigenschaften
Molekularformel |
C25H22N4O5 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
methyl 4-[[1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H22N4O5/c1-15-6-11-19(13-16(15)2)29-22(28-24(31)21-5-4-12-34-21)20(14-26-29)23(30)27-18-9-7-17(8-10-18)25(32)33-3/h4-14H,1-3H3,(H,27,30)(H,28,31) |
InChI-Schlüssel |
VKIZZJADTBTESI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)C4=CC=CO4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)C4=CC=CO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)







![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)


![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)

![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)